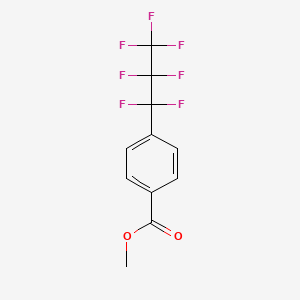

Methyl 4-(heptafluoropropyl)benzoate

Descripción

Methyl 4-(heptafluoropropyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a heptafluoropropyl (-CF₂CF₂CF₃) group at the para position. This compound’s structure combines the ester functionality of methyl benzoate with a highly fluorinated alkyl chain, which imparts unique physicochemical properties such as enhanced thermal stability, chemical inertness, and lipophilicity.

Propiedades

Número CAS |

64299-47-4 |

|---|---|

Fórmula molecular |

C11H7F7O2 |

Peso molecular |

304.16 g/mol |

Nombre IUPAC |

methyl 4-(1,1,2,2,3,3,3-heptafluoropropyl)benzoate |

InChI |

InChI=1S/C11H7F7O2/c1-20-8(19)6-2-4-7(5-3-6)9(12,13)10(14,15)11(16,17)18/h2-5H,1H3 |

Clave InChI |

ZSBRRCNOXMTUAA-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CC=C(C=C1)C(C(C(F)(F)F)(F)F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(heptafluoropropyl)benzoate typically involves the esterification of 4-(heptafluoropropyl)benzoic acid with methanol. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid . The reaction conditions usually involve heating the reactants under reflux to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of methyl 4-(heptafluoropropyl)benzoate follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and catalysts ensures the production of a high-quality product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(heptafluoropropyl)benzoate undergoes various chemical reactions, including:

Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

Hydrolysis: 4-(heptafluoropropyl)benzoic acid and methanol.

Reduction: Corresponding alcohols.

Substitution: Various substituted benzoates depending on the reagent used.

Aplicaciones Científicas De Investigación

Methyl 4-(heptafluoropropyl)benzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.

Biology: Studied for its potential use in biological assays and as a probe for studying enzyme activities.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Mecanismo De Acción

The mechanism of action of methyl 4-(heptafluoropropyl)benzoate involves its interaction with various molecular targets. The fluorine atoms in the heptafluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins . This interaction can modulate enzyme activities and cellular processes, making it a valuable tool in biochemical research .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares Methyl 4-(heptafluoropropyl)benzoate with structurally related benzoate esters, focusing on substituent effects, physicochemical properties, and applications.

Substituent-Driven Property Variations

Fluorinated and halogenated substituents significantly influence molecular behavior. Key comparisons include:

*Calculated based on formula C₁₁H₇F₇O₂.

†Estimated using fragment contribution methods (fluorine atoms increase log P by ~0.25–0.3 per -CF₂ group).

‡Derivatives from with modified substituents.

- Lipophilicity: The heptafluoropropyl group’s strong electron-withdrawing nature and hydrophobicity result in a higher log P compared to smaller fluorinated (e.g., -CF₃) or non-fluorinated substituents. This property enhances membrane permeability but may reduce aqueous solubility, limiting biological applications without formulation aids .

- Thermal and Chemical Stability : Perfluorinated chains like -CF₂CF₂CF₃ confer superior resistance to hydrolysis and thermal degradation compared to brominated or chlorinated analogs (e.g., bromopropylate), making the compound suitable for high-performance materials .

- Synthetic and Characterization Challenges : Crystallization in ethyl acetate (common for analogs in ) may be less effective for Methyl 4-(heptafluoropropyl)benzoate due to increased molecular rigidity and fluorine’s steric effects. Characterization via ¹⁹F NMR and HRMS would be critical, as fluorine’s spin-½ nucleus complicates ¹H/¹³C NMR interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.